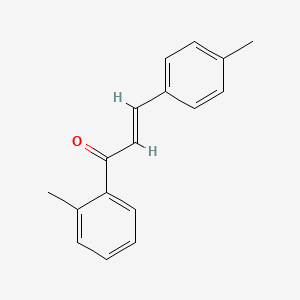
(2E)-1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one, also known as 4-Methyl-2-methylphenylprop-2-en-1-one, is a chemical compound that is used in a variety of scientific research applications. It is a colorless solid with a molecular weight of 206.27 g/mol and a melting point of 95.5°C. 4-Methyl-2-methylphenylprop-2-en-1-one is an important building block in synthesis of various organic compounds and is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
(2E)-1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-oneethylphenylprop-2-en-1-one is a reactive compound and its mechanism of action is not well understood. However, it is believed to act as an electrophile in the presence of a nucleophile. It is also believed to be involved in the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-oneethylphenylprop-2-en-1-one are not well understood. However, it is believed to be involved in the synthesis of various biologically active compounds, such as antibiotics, anti-inflammatory agents, and antifungal agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (2E)-1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-oneethylphenylprop-2-en-1-one in laboratory experiments offers several advantages. It is a relatively inexpensive and readily available chemical compound. It is also a highly reactive compound, which makes it useful for the synthesis of various organic compounds. However, it can be toxic and flammable and should be handled with caution.
Direcciones Futuras
The use of (2E)-1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-oneethylphenylprop-2-en-1-one in scientific research is still in its early stages and there are many potential future directions for its use. Possible future directions include the development of new synthetic methods, the exploration of its biochemical and physiological effects, and the use of it as a starting material for the synthesis of various biologically active compounds. Other future directions include the development of new applications, such as drug delivery systems, and the exploration of its potential therapeutic applications.
Métodos De Síntesis
(2E)-1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-oneethylphenylprop-2-en-1-one can be synthesized from the reaction of 4-methylbenzaldehyde and 2-methylbenzyl alcohol in the presence of a strong acid catalyst. The reaction is carried out at a temperature of 140°C for 1-3 hours. The reaction produces the desired product in a yield of 80-90%.
Aplicaciones Científicas De Investigación
(2E)-1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-oneethylphenylprop-2-en-1-one is used in a variety of scientific research applications. It is used in the synthesis of various organic compounds, such as heterocyclic compounds, pharmaceuticals, agrochemicals, and other industrial chemicals. It is also used as a starting material for the synthesis of various biologically active compounds, such as antibiotics, anti-inflammatory agents, and antifungal agents.
Propiedades
IUPAC Name |
(E)-1-(2-methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O/c1-13-7-9-15(10-8-13)11-12-17(18)16-6-4-3-5-14(16)2/h3-12H,1-2H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTPGOUCJJGJIE-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-1-(3-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346516.png)
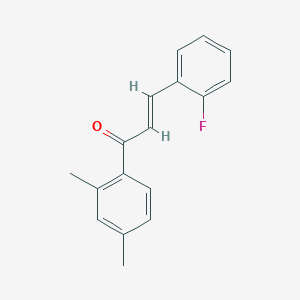

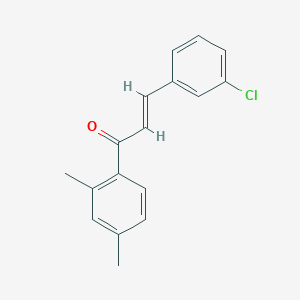
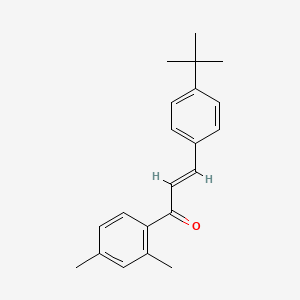
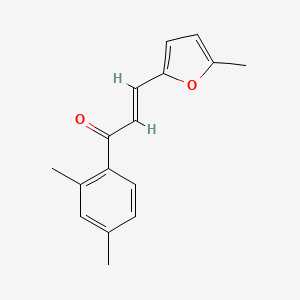


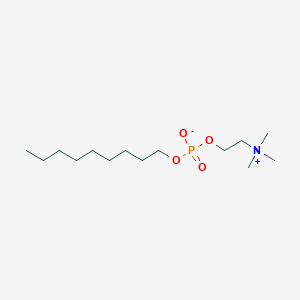
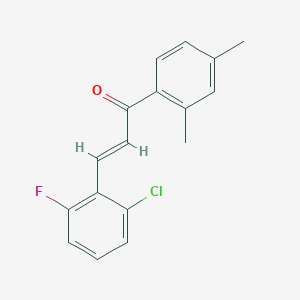
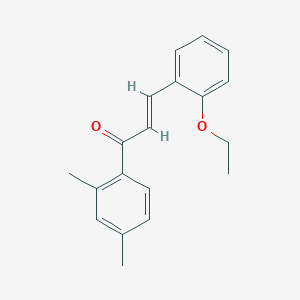
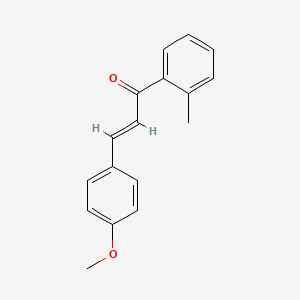
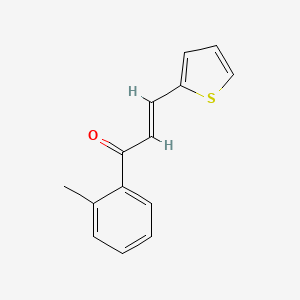
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2-methylphenyl)prop-2-en-1-one](/img/structure/B6346600.png)